2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide
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Description
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide, also known as OTAVA-BB 120017, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
- The compound’s structural similarity to quinoline alkaloids has led researchers to investigate its antibacterial potential. By targeting bacterial enzymes or cellular processes, it may inhibit bacterial growth and serve as a novel antibiotic candidate .
- Quinoline derivatives often display antitumor effects. Researchers have explored whether this compound exhibits cytotoxicity against cancer cells. Investigating its mechanism of action and potential targets could reveal valuable insights for cancer therapy .
- Quinoline-based compounds have been studied for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Given the quinoline scaffold’s neuroactivity, this compound could be evaluated for neuroprotective effects. Researchers might investigate its ability to prevent neurodegeneration or enhance neuronal survival .
- The compound’s unique structure could be harnessed for drug delivery. Researchers might explore its use as a carrier for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
- Investigating the interactions between this compound and specific enzymes could provide valuable data for chemical biology. It might act as an enzyme inhibitor, affecting critical cellular processes .
Antibacterial Activity
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Drug Delivery Systems
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
N-(2-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-7-9-18(10-8-16)35(31,32)24-13-28(14-25(29)27-20-6-4-3-5-17(20)2)21-12-23-22(33-15-34-23)11-19(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGORYNNGJRXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide |
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